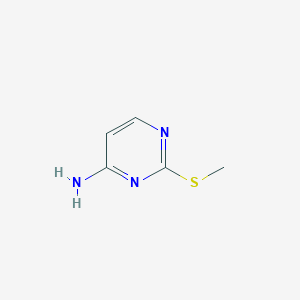

2-(Methylthio)pyrimidin-4-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGXLEAHOVIYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293369 | |

| Record name | 2-(Methylthio)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2183-66-6 | |

| Record name | 2183-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)-4-pyrimidinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKW9JYW7KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Pyrimidine Derivatives in Pharmaceutical Chemistry

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, largely due to its fundamental role in the building blocks of life. researchgate.net Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the first and third positions. gsconlinepress.comignited.in This core structure is integral to several essential biological molecules, which has inspired extensive research into its synthetic derivatives for therapeutic purposes. researchgate.net

The natural occurrence of the pyrimidine ring in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA, underpins much of its biological and medicinal significance. researchgate.netignited.injacsdirectory.com This has led medicinal chemists to explore a vast array of pyrimidine-based molecules for a wide range of pharmacological activities. gsconlinepress.com Beyond nucleic acids, the pyrimidine moiety is also found in vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), as well as in folic acid. researchgate.netgsconlinepress.com

The versatility of the pyrimidine ring has made it a popular scaffold for targeting various biological pathways with diverse therapeutic aims. gsconlinepress.com Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents. gsconlinepress.comignited.in These include anticancer drugs like 5-fluorouracil, antiviral agents such as zidovudine (B1683550) (an anti-HIV drug), and antibacterial medications like trimethoprim. jacsdirectory.com The wide-ranging applications of these derivatives demonstrate their importance in treating a variety of conditions, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.com Research has shown that pyrimidine-containing compounds can exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive properties, among others. ignited.innih.gov

Overview of Research Trajectories for 2 Methylthio Pyrimidin 4 Amine and Its Derivatives

Established Synthetic Routes to the this compound Scaffold

The synthesis of this compound can be achieved through several established routes, primarily involving the construction of the pyrimidine ring followed by functionalization, or the direct modification of a pre-existing pyrimidine system.

Condensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring is often accomplished through condensation reactions. A common and effective method involves the reaction of a thiourea (B124793) derivative with a three-carbon component. For instance, the condensation of thiourea with a malic acid derivative in the presence of fuming sulfuric acid can yield a thiouracil precursor. wikipedia.org This thiouracil can then be methylated to introduce the methylthio group.

Another approach utilizes the reaction of S-methylisothiourea with suitable dicarbonyl compounds or their equivalents. wur.nl These condensation reactions are fundamental in building the pyrimidine core, providing a versatile entry point to a wide range of substituted pyrimidines. The choice of reactants allows for the introduction of various substituents on the pyrimidine ring from the outset.

A general scheme for pyrimidine synthesis from thiourea is depicted below:

Step 1: Reaction of thiourea with a β-dicarbonyl compound to form a dihydropyrimidine (B8664642) derivative.

Step 2: Oxidation or tautomerization to yield the aromatic pyrimidine ring.

Step 3: Subsequent alkylation of the thio group to give the methylthio substituent.

Substitution Reactions Involving Methylthio and Amine Moieties

The methylthio and amine groups on the pyrimidine ring can be introduced or modified through nucleophilic substitution reactions. The methylthio group, being a good leaving group, can be displaced by various nucleophiles. nih.gov However, for the synthesis of this compound, the focus is often on introducing the amine group at the C4 position.

Starting from a 4-chloropyrimidine (B154816) derivative, the chloro group can be readily displaced by ammonia (B1221849) or an amine to install the 4-amino functionality. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes normal substitution reactions with amines to yield the corresponding 4-amino derivatives. rsc.org Similarly, the reaction of 2,4-dichloropyrimidines with amines can be controlled to achieve regioselective substitution at the C4 position.

The methylthio group itself can be introduced by the alkylation of a corresponding thiouracil precursor. For instance, 2-thiouracil (B1096) can be treated with a methylating agent like iodomethane (B122720) in the presence of a base to yield 2-(methylthio)pyrimidin-4(3H)-one.

Scalable Synthesis Approaches for Industrial and Large-Scale Research Applications

For industrial and large-scale research applications, synthetic routes must be efficient, cost-effective, and scalable. The synthesis of this compound and its derivatives has been optimized for larger scale production. One notable example is the use of the Stille reaction, which has been proven to be a reliable coupling method at scales greater than 50 grams. harvard.edu

Key considerations for scalable synthesis include:

Starting Material Availability: Utilizing readily available and inexpensive starting materials.

Reaction Conditions: Employing mild reaction conditions and minimizing the use of hazardous reagents.

Purification: Developing straightforward purification methods, such as recrystallization or slurrying, to handle large quantities of product and minimize residual impurities like heavy metals. harvard.edu

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs, suggesting its potential applicability for the scalable synthesis of related pyrimidine derivatives. nih.gov

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold is a versatile platform for further chemical modification. Derivatization strategies often focus on the introduction of diverse substituents at various positions of the pyrimidine ring to explore structure-activity relationships for medicinal chemistry applications.

Introduction of Diverse Substituents via Coupling Reactions (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Stille reaction, which involves the coupling of an organostannane with an organic halide or triflate, is particularly useful for derivatizing pyrimidine rings. wikipedia.orglibretexts.org The reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, vinyl, and other sp²-hybridized groups. wikipedia.org

The mechanism of the Stille reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide. wikipedia.org

Transmetalation: The organic group from the organostannane is transferred to the palladium catalyst. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the catalyst and forming the final product. wikipedia.org

Unusual regioselective Stille cross-coupling reactions have been observed with 2,4-bis(methylsulfanyl)pyrimidine, where the reaction preferentially occurs at the 2-position to yield 2-aryl-4-(methylsulfanyl)pyrimidines. thieme-connect.com This selectivity highlights the nuanced reactivity of substituted pyrimidines in such transformations.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Stille Coupling | Organostannane, Organic Halide/Triflate | Palladium Catalyst | C-C Coupled Product | wikipedia.orglibretexts.org |

| Modified Stille Coupling | Aryl Boronic Acid/Organostannane, 2,4-Bis(methylsulfanyl)pyrimidine | Copper(I) salt co-factor | 2-Aryl-4-(methylsulfanyl)pyrimidine | thieme-connect.com |

Michael Addition Reactions for Extended Side Chains

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. wikipedia.org In the context of pyrimidine chemistry, Michael addition reactions can be employed to introduce extended side chains. This typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound attached to the pyrimidine ring.

For instance, pyrimidine derivatives can act as Michael donors, adding to activated alkenes like acrylates. rsc.orgnih.gov Lipase-catalyzed Michael additions of pyrimidine derivatives to acrylates have been successfully carried out, offering a method that proceeds under mild conditions with high yields. rsc.org This enzymatic approach provides an environmentally friendly alternative to traditional chemical methods.

The general principle of a Michael addition involving a pyrimidine derivative is the 1,4-addition of a nucleophile to an α,β-unsaturated system, leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. wikipedia.org This strategy allows for the elongation of side chains and the introduction of diverse functionalities.

| Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Lipase-Catalyzed Michael Addition | Pyrimidine derivative, Acrylate | Lipase TL IM | Extended side chain pyrimidine | rsc.org |

| Lipase-Catalyzed Michael Addition | Fluorouracil/Uracil/Thymine, Disaccharide acrylates | Lipase M | Pyrimidine with branched sugar | nih.gov |

Oxidation of the Methylthio Group to Sulfones

The methylthio group at the C2 position of the pyrimidine ring is readily susceptible to oxidation, providing a straightforward pathway to the corresponding methylsulfonylpyrimidines. This transformation is significant as the resulting sulfone is an excellent leaving group, facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions. The increased reactivity of 2-sulfonylpyrimidines compared to their 2-chloro or 2-methylthio counterparts makes them valuable intermediates for introducing diverse functionalities at the C2 position.

Common oxidizing agents for this conversion include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM) or chloroform, at controlled temperatures. The use of a stoichiometric amount of the oxidant is crucial to control the oxidation state, as the reaction proceeds via a sulfoxide (B87167) intermediate which can be further oxidized to the sulfone. For instance, the oxidation of various sulfides to sulfones has been achieved with high efficiency using 30% hydrogen peroxide under solvent-free conditions, catalyzed by carboxylated multi-walled carbon nanotubes, highlighting a green chemistry approach. While specific examples detailing the oxidation of this compound itself are part of broader synthetic schemes, the oxidation of analogous methylthio-substituted heterocycles is well-documented.

Table 1: Oxidation of Methylthio-Substituted Heterocycles

| Substrate | Oxidizing Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl butyl sulfide | m-CPBA (2.0 equiv.) | DCM, rt, 30 min | Phenyl butyl sulfone | 81% | |

| Methyl phenyl sulfide | 30% H₂O₂ (2.5 equiv.) | MWCNTs-COOH, solvent-free, rt | Methyl phenyl sulfone | 99% | |

| β-Piperidinoethylsulfides | m-CPBA | Not specified | β-Aminoethylsulfones | Not specified |

Formation of Fused Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Imidazoles)

The 4-amino group of this compound and its derivatives is a key functional handle for constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules. The reaction of the 2-aminopyrimidine (B69317) core with appropriate reagents allows for the annulation of additional rings, such as oxadiazoles and imidazoles.

Imidazoles: The synthesis of imidazo[1,2-a]pyrimidines, a class of compounds with a wide range of biological activities, is commonly achieved through the reaction of a 2-aminopyrimidine with an α-haloketone. This reaction, known as the Chichibabin synthesis, involves the initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine followed by intramolecular cyclization and dehydration. Modern variations of this method utilize various catalysts and conditions, including microwave irradiation with a basic alumina (B75360) (Al₂O₃) catalyst in solvent-free conditions, to improve yields and adhere to green chemistry principles.

Oxadiazoles: Pyrimidine-1,3,4-oxadiazole hybrids can be synthesized from pyrimidine precursors. A general route involves converting a pyrimidine carboxylic acid into a carbohydrazide. This intermediate is then reacted with an appropriate electrophile and cyclized to form the 1,3,4-oxadiazole (B1194373) ring. For example, pyrimidine-5-carbohydrazides have been converted into N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines, which have shown potential as antimycobacterial agents. Another approach involves the synthesis of 6-methyl-4-aryl-5-(5-aryl-1,3,4-oxadiazole-2-yl)-1,2,3,4-tetrahydropyrimidin-2-(1H)-one/thione derivatives from the corresponding pyrimidine-5-carbohydrazide (B3028944) under microwave irradiation.

Table 2: Synthesis of Fused Heterocyclic Systems from Pyrimidine Derivatives

| Starting Material | Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrimidine | α-Bromoketones, Basic Al₂O₃ | Microwave, solvent-free | Imidazo[1,2-a]pyrimidine | 64-70% | |

| 2-Aminopyrimidine | Aryl ketones, Au nanoparticles | Green solvent, heating | 2-Phenyl-imidazo[1,2-a]pyrimidine | High | |

| Ethyl-6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 1. Hydrazine hydrate (B1144303) 2. Aromatic acids, POCl₃ | Microwave irradiation | Pyrimidine-fused 1,3,4-oxadiazole | Excellent | |

| N-Alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides | Cyclization | Not specified | N-Alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine | Not specified |

Reductive Amination Strategies for Amine Linkages

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. This reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent. This strategy can be applied to the 4-amino group of this compound to introduce alkyl or aryl substituents, thereby creating secondary or tertiary amines.

The process typically involves a one-pot reaction where the py

Biological and Pharmacological Investigations of 2 Methylthio Pyrimidin 4 Amine Derivatives

General Biological Activities of Pyrimidine (B1678525) Frameworks in Medicinal Chemistry

The pyrimidine nucleus is a key building block in a vast array of compounds with significant biological and pharmacological relevance. gsconlinepress.combenthamdirect.com This six-membered heterocyclic ring, containing two nitrogen atoms, is a constituent of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting its fundamental role in biological systems. juniperpublishers.comnih.gov

In the realm of medicinal chemistry, pyrimidine derivatives are recognized for their broad spectrum of therapeutic applications. orientjchem.orgresearchgate.net These compounds have been extensively investigated and developed as:

Antimicrobial agents: Exhibiting activity against various bacteria and fungi. orientjchem.orgjuniperpublishers.com

Antiviral agents: Showing efficacy against a range of viruses. orientjchem.orgnih.gov

Anticancer agents: Demonstrating potential in cancer chemotherapy. mdpi.combenthamdirect.com

Anti-inflammatory drugs: Providing relief from inflammation. mdpi.com

Cardiovascular agents: Including antihypertensive compounds. mdpi.comjuniperpublishers.com

Central nervous system (CNS) active agents: Such as anticonvulsants. mdpi.comnih.gov

The therapeutic diversity of pyrimidine derivatives stems from the ring's ability to interact with various biological targets. nih.gov Its structure allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. nih.gov This structural versatility has made the pyrimidine framework a privileged scaffold in drug discovery. gsconlinepress.comignited.in

Anticancer and Antitumor Research

Derivatives of 2-(methylthio)pyrimidine have been a focal point of anticancer research due to their potential to interfere with various cellular processes essential for tumor growth and survival. mdpi.comnih.gov The pyrimidine core, being a fundamental component of nucleic acids, makes its analogs prime candidates for developing therapies that can disrupt DNA and RNA synthesis in rapidly proliferating cancer cells. gsconlinepress.combenthamdirect.com

Inhibition of Kinases and Signaling Pathways (e.g., V600EBRAF)

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a common feature in many cancers. Consequently, kinase inhibitors have become a significant class of anticancer drugs. Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, including the V600E mutant of B-Raf (V600E-BRAF), a key driver in several cancers like melanoma. nih.govekb.egacs.org

The pyrimidine scaffold can serve as a core structure for designing molecules that fit into the ATP-binding pocket of kinases, thereby blocking their activity and disrupting downstream signaling pathways that promote cell proliferation and survival. nih.govnih.gov Research has focused on synthesizing and evaluating novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of both BRAF V600E and VEGFR-2, another important kinase involved in angiogenesis. nih.gov

Table 1: Examples of Pyrimidine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 1H-pyrazolo[3,4-d]pyrimidines | BRAF V600E, VEGFR-2 | Several compounds showed potent dual inhibitory activity, comparable to the established drug Sorafenib. nih.gov |

| Pyrimidine-sulfonamides | BRAF V600E | Machine learning models have been used to identify key chemical substructures that correlate with inhibitory activity. nih.gov |

| 2,4-Diaminopyrimidines | EGFR protein kinase | Introduction of a thiomethyl group at the C-2 position led to specific inhibition of EGFR protein kinase. nih.gov |

| Imidazo[2,1-b]thiazole-pyrimidine hybrids | V600E BRAF | A potent inhibitory effect was observed with an IC50 value of 9.3 nM for the most active compound. napier.ac.uk |

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

A crucial step in the development of new anticancer agents is the evaluation of their ability to kill cancer cells or inhibit their growth in laboratory settings. Derivatives of 2-(methylthio)pyrimidine have been tested against a variety of human cancer cell lines to assess their cytotoxic and antiproliferative effects. mdpi.comjapsonline.comresearchgate.net

These studies often involve determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency. Various cancer cell lines are used to screen for activity against different types of cancer.

Table 2: In Vitro Anticancer Activity of 2-(Methylthio)pyrimidine Derivatives

| Derivative Class | Cancer Cell Lines Tested | Notable Results |

|---|---|---|

| Thiazolopyrimidines | PC-3 (prostate), HCT-116 (colorectal) | Certain compounds showed high activity against PC-3 cells, while others were more effective against HCT-116 cells. japsonline.comresearchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7 and MDA-MB-231 (breast) | One compound exhibited a strong antiproliferative effect against the MCF-7 cell line with an IC50 of 0.013 µM. nih.gov |

| 2-Aminobenzothiazole-pyrimidines | Various human cancer cell lines | The majority of the synthesized compounds demonstrated robust anticancer activity with IC50 values in the low micromolar range. researchgate.net |

| 2-Oxo-tetrahydropyrimidines | WM266.4 (melanoma) | One derivative showed reasonable anticancer activity with an IC50 of 19.58 µM. ekb.eg |

Antiviral Activities

The pyrimidine framework is a well-established scaffold in the development of antiviral agents. mdpi.comresearchgate.netnih.gov Its presence in the nucleobases of DNA and RNA makes pyrimidine analogs ideal candidates for interfering with viral replication processes. benthamdirect.com

Efficacy Against Specific Viral Pathogens (e.g., Tobacco Mosaic Virus)

Research into 2-(methylthio)pyrimidine derivatives has demonstrated their potential as antiviral agents against specific plant and animal viruses. One notable example is the evaluation of their activity against the Tobacco Mosaic Virus (TMV), a significant pathogen affecting a wide range of plants.

A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit TMV. nih.gov The preliminary biological results from these studies were promising, showing that several of the synthesized compounds exhibited good antiviral activity against TMV in vivo. nih.gov

Table 3: Antiviral Activity of 2-(Methylthio)pyrimidine Derivatives against TMV

| Compound ID | EC50 (µg/mL) | Comparison to Control (Ningnanmycin) |

|---|---|---|

| 8f, 8h, 8k, 8n, 8q, 8w | 290.98 - 438.29 | Similar curative effect |

| 8i | 246.48 | Better curative effect |

| Ningnanmycin (Commercial Product) | 301.83 | - |

EC50: The concentration of the compound that inhibits 50% of the viral activity. nih.gov

The results indicated that compound 8i was particularly effective, with an EC50 value lower than that of the commercial antiviral agent Ningnanmycin, highlighting the potential of this class of compounds for further development as antiviral agents. nih.gov

Antimicrobial and Antibacterial Studies

Pyrimidine derivatives are a cornerstone in the field of antimicrobial research, with many compounds exhibiting significant activity against a broad spectrum of bacteria and fungi. mdpi.comjuniperpublishers.comias.ac.in The structural versatility of the pyrimidine ring allows for the synthesis of numerous analogs with potent antimicrobial properties. nih.gov

Studies on derivatives of 2-(methylthio)pyrimidine have contributed to this area of research by demonstrating their potential as antibacterial agents. These compounds have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Pyrimidine Derivatives

| Derivative Class | Bacterial Strains Tested | Key Findings |

|---|---|---|

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Showed significant antibacterial activity when compared to standard drugs amikacin and penicillin G. wjarr.com |

| Indolyl-pyrimidine derivatives | S. aureus, B. cereus, E. coli | Demonstrated potent antibacterial activity compared to the standard drug Penicillin. wjarr.com |

| 5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidin-2(1H)-one derivatives | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Several compounds showed promising antibacterial activity, comparable to the standard drug ciprofloxacin. ias.ac.in |

| 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidin-2(1H)-one derivatives | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Triazole substituted compounds exhibited higher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in |

The antibacterial activity of these pyrimidine derivatives is often assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The results from these studies indicate that specific substitutions on the pyrimidine ring can significantly influence the antibacterial potency and spectrum of activity.

Anti-inflammatory Properties

Derivatives of 2-(Methylthio)pyrimidin-4-amine are part of the broader class of pyrimidine compounds, which have garnered significant attention for their anti-inflammatory potential. ymerdigital.comproquest.com The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. ymerdigital.comnih.gov These mediators include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as transcription factors such as nuclear factor-κB (NF-κB), which plays a pivotal role in regulating pro-inflammatory responses. ymerdigital.com By suppressing these pathways, pyrimidine derivatives can reduce the production of prostaglandins, nitric oxide, and various pro-inflammatory cytokines like TNF-α and IL-6. ymerdigital.comnih.gov

Research has focused on synthesizing novel pyrimidine derivatives and evaluating their ability to inhibit these inflammatory targets. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that certain compounds possess significant COX-2 inhibitory activity and selectivity, comparable to established anti-inflammatory drugs like celecoxib. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of prostaglandin E2 (PGE2) generation by targeting COX enzymes. nih.gov

The versatility of the pyrimidine scaffold allows for extensive structural modifications, enabling researchers to fine-tune the anti-inflammatory properties of these compounds. ymerdigital.com For example, the synthesis of various 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives has been explored to develop new anti-inflammatory agents. nih.gov Several pyrimidine analogs, such as proquazone and epirizole, have already been established as anti-inflammatory drugs for clinical use. nih.gov

Table 1: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives (5 and 6) | COX-2 Inhibition | Showed noteworthy in vitro anti-inflammatory activity with IC50 values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, respectively, comparable to celecoxib (IC50 = 0.04 ± 0.01 µmol). | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives (10 and 11) | COX-1/COX-2 Inhibition | Possessed larger COX-1/COX-2 selectivity indexes than celecoxib and diclofenac sodium. | nih.gov |

| Alkylated and Acetylated Pyrimidine Derivatives | Carrageenan-induced rat paw edema | Alkylated 4-methoxyphenyl and 2,4-dichlorophenyl derivatives, and acetylated bis-4-chlorophenyl, 4-bromophenyl, and bis-2,4-dichlorophenyl derivatives showed highly significant anti-inflammatory activity compared to the standard, Diclofenac sodium. | proquest.com |

| General Pyrimidine Derivatives | Inflammatory Mediators | Exhibit anti-inflammatory effects by inhibiting key mediators such as PGE2, nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines. | nih.gov |

Pesticidal Applications (Insecticidal, Fungicidal, Acaricidal, Herbicidal)

The pyrimidine scaffold, including derivatives of this compound, is a cornerstone in the development of new pesticides due to its high efficacy and broad-spectrum activity. acs.orgnih.gov These compounds have demonstrated significant potential as insecticides, fungicides, acaricides, and herbicides. acs.orgresearchgate.netresearchgate.net

In the realm of insecticides , pyrimidine derivatives have been developed to control a wide range of pests. nih.gov For instance, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown excellent insecticidal activity against pests like Mythimna separata (oriental armyworm) and Aphis medicagini (medicaginis aphid). nih.govacs.org Similarly, other synthesized series have demonstrated mortality against Aedes aegypti, the yellow fever mosquito. nih.gov

As fungicides , these compounds are effective against various plant pathogens. Pyrimidin-4-amine derivatives have been successfully tested against Pseudoperonospora cubensis, which causes downy mildew. nih.govacs.org Other research has focused on synthesizing pyrimidine derivatives containing an amide moiety, which exhibited high antifungal activity against pathogens like Phomopsis sp., a fungus affecting various plants. nih.gov

The acaricidal properties of pyrimidine derivatives have also been well-documented. Novel pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide group showed excellent activity against Tetranychus urticae (two-spotted spider mite). researchgate.net Another study found that certain compounds were effective against Tetranychus cinnabarinus (carmine spider mite). nih.gov

In herbicidal applications, pyrimidine derivatives have been investigated for their ability to control unwanted plant growth. thepharmajournal.com Phenylpyrimidine derivatives, for example, inhibit specific enzymes crucial for plant development. thepharmajournal.com Furthermore, a series of new pyrido[2,3-d] pyrimidine derivatives demonstrated good herbicidal activity against monocotyledonous plants like bentgrass (Agrostis stolonifera). nih.gov

Table 2: Pesticidal Activity of Selected this compound Derivatives

| Derivative Class | Application | Target Species | Efficacy | Reference |

|---|---|---|---|---|

| Pyrimidin-4-amine with 5-(trifluoromethyl)-1,2,4-oxadiazole (Compound U7) | Insecticidal | Mythimna separata | LC50 = 3.57 ± 0.42 mg/L | nih.gov |

| Pyrimidin-4-amine with 5-(trifluoromethyl)-1,2,4-oxadiazole (Compound U7) | Fungicidal | Pseudoperonospora cubensis | EC50 = 24.94 ± 2.13 mg/L | nih.gov |

| Pyrimidin-4-amine with trifluoroethyl sulfide (Compound T4) | Acaricidal | Tetranychus urticae | LC50 = 0.19 mg/L | researchgate.net |

| Pyrido[2,3-d]pyrimidine (Compound 2o) | Herbicidal | Bentgrass (Agrostis stolonifera) | Activity comparable to commercial herbicides clomazone and flumioxazin at 1 mM. | nih.gov |

| Pyrimidine derivatives containing urea pharmacophore (Compound 4d) | Insecticidal (Larvicidal) | Aedes aegypti | 70% mortality at 2 µg/mL | nih.gov |

Mechanisms of Pesticidal Action (e.g., Acetylcholinesterase Inhibition, Protoporphyrinogen Oxidase Inhibition)

The diverse pesticidal effects of this compound derivatives stem from their ability to interfere with specific biological pathways in target organisms. Two prominent mechanisms of action are the inhibition of acetylcholinesterase (AChE) and protoporphyrinogen oxidase (PPO).

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme in the central nervous system of insects. Its inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death. Certain pyrimidin-4-amine derivatives have been identified as AChE inhibitors. nih.gov For example, studies on novel pyrimidin-4-amine compounds (U7 and U8) revealed a decrease in AChE activity, suggesting this as their mode of insecticidal action. nih.govacs.org Molecular docking studies have further supported these findings by showing how these molecules can bind to the active site of the AChE enzyme. nih.gov

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a key enzyme in the biosynthesis pathway of both chlorophyll in plants and heme in various organisms. nih.govunl.edu Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal pathway and is oxidized into protoporphyrin IX. unl.edu This molecule is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid lipid peroxidation and loss of membrane integrity, ultimately killing the plant cell. unl.eduawsjournal.org Several pyrimidine-based compounds have been developed as PPO-inhibiting herbicides. acs.org For instance, molecular docking studies of certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones provided strong evidence that they act as herbicides by inhibiting PPO. nih.gov Similarly, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as highly potent PPO inhibitors. acs.org

Table 3: Mechanisms of Pesticidal Action for Pyrimidine Derivatives

| Derivative Class | Mechanism | Target Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidin-4-amine derivatives (U7, U8) | Insecticidal | Acetylcholinesterase (AChE) | Enzyme activities were measured at 0.215 and 0.184 U/mg prot, respectively, indicating inhibition. | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4-dione (Compound 6g) | Herbicidal | Protoporphyrinogen Oxidase (PPO) | Potent inhibitor with a Ki value of 2.5 nM against Nicotiana tabacum PPO (NtPPO). | acs.org |

| Pyrido[2,3-d]pyrimidine derivatives | Herbicidal | Protoporphyrinogen Oxidase (PPO) | Docking studies provided strong evidence for PPO inhibition as the mode of action. | nih.gov |

Other Potential Therapeutic Applications (e.g., Neurological Disorders, Antidiabetic Effects, Glycogen Phosphorylase Inhibition)

Beyond their anti-inflammatory and pesticidal properties, derivatives of this compound are being explored for a range of other therapeutic uses.

Neurological Disorders: A significant area of investigation is the development of pyrimidine derivatives as cholinesterase inhibitors for the potential treatment of neurological conditions like Alzheimer's disease. nih.gov The therapeutic strategy involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase levels of the neurotransmitter acetylcholine in the brain. mdpi.com Novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide and other pyrimidine diamine derivatives have been designed and synthesized, with some compounds showing potent, nanomolar-level inhibition of these enzymes. nih.govacs.org For example, compound 10q from one study showed strong and selective inhibitory activity against AChE with an IC50 value of 0.88 ± 0.78 μM. nih.gov

Antidiabetic Effects: Pyrimidine derivatives have shown promise as potential agents for managing type 2 diabetes. nih.gov Their mechanisms of action include the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.govresearchgate.net By inhibiting these enzymes, the derivatives can help lower postprandial blood glucose levels. researchgate.net Additionally, pyrimidine-based compounds have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for type 2 diabetes treatment that helps regulate glucose homeostasis. pnrjournal.com

Glycogen Phosphorylase Inhibition: Glycogen phosphorylase (GP) is a crucial enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate, thereby playing a key role in maintaining blood glucose levels. nih.gov Inhibiting this enzyme is considered a promising therapeutic strategy for type 2 diabetes. mdpi.com Research has focused on designing C-glucosyl-based pyrimidine analogues, such as 2-substituted-5-(β-d-glucopyranosyl)pyrimidin-4-ones, as metabolically stable GP inhibitors that act at the enzyme's catalytic site. nih.gov These inhibitors aim to reduce excessive glucose production from the liver, a common issue in diabetic patients. caymanchem.com

Table 4: Other Potential Therapeutic Applications of Pyrimidine Derivatives

| Application | Target/Mechanism | Derivative Example | Key Findings | Reference |

|---|---|---|---|---|

| Neurological Disorders | Acetylcholinesterase (AChE) Inhibition | 2-(2-oxoethyl)pyrimidine-5-carboxamide (Compound 10q) | Potent and selective AChE inhibitor with an IC50 of 0.88 ± 0.78 μM. | nih.gov |

| Neurological Disorders | Butyrylcholinesterase (BChE) Inhibition | Pyrimidine diamine derivative (Compound 22) | Most potent inhibitor of equine BChE with a Ki of 0.099 μM. | acs.org |

| Antidiabetic Effects | α-amylase and α-glucosidase Inhibition | Amide based metal carboxylate derivative (MT-1) | Showed 88.63% inhibition of α-amylase (IC50 = 3.23 μg/ml) and 89.10% inhibition of α-glucosidase (IC50 = 5.10 μg/ml). | nih.gov |

| Antidiabetic Effects | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | N-methylated and N-benzylated pyrimidinediones | Showed high in vitro DPP-IV inhibitory activity. | pnrjournal.com |

| Glycogen Phosphorylase Inhibition | Glycogen Phosphorylase (GP) Inhibition | 2-oxo-1,2-dihydropyridin-3-yl amides | The most potent compound exhibited good GPa inhibition with an IC50 of 6.3 µM. | nih.gov |

Structure Activity Relationship Sar Studies and Computational Modeling of 2 Methylthio Pyrimidin 4 Amine Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of 2-(methylthio)pyrimidin-4-amine and its analogs, such as thieno[2,3-d]pyrimidin-4-amine (B81154), presents key pharmacophoric features that are essential for their biological activities. nih.govmdpi.com A crucial element is the pyrimidine (B1678525) ring itself, which acts as a core scaffold. The arrangement of nitrogen atoms within this ring allows for critical hydrogen bonding interactions with biological targets. nih.gov

The 4-amino group is a vital hydrogen bond donor, frequently interacting with key residues in enzyme active sites or receptor pockets. The 2-methylthio group, while also contributing to binding, can be modified to fine-tune the molecule's properties. For instance, in the development of P2Y14 receptor antagonists, a dihydropyridopyrimidine core, identified through high-throughput screening, served as the foundational structure for optimization. nih.gov Similarly, for inhibitors of JumonjiC domain-containing histone demethylases, a 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylate scaffold was identified as a potent lead. nih.gov

The core pyrimidine or thienopyrimidine structure, the hydrogen-bonding capabilities of the 4-amino group, and the potential for modification at the 2-position and other points on the pyrimidine ring collectively define the essential pharmacophore of this class of compounds. nih.govmdpi.com

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity and selectivity of this compound derivatives can be significantly altered by modifying the substituents on the pyrimidine ring. These modifications are a cornerstone of SAR studies, aiming to enhance potency and optimize pharmacokinetic properties.

For example, in the pursuit of antitubercular agents, the substitution pattern on the pyrimidine ring was found to be critical. While 303 compounds with a thieno[2,3-d]pyrimidin-4-amine core were screened, only 15 showed significant inhibition of Mycobacterium tuberculosis growth. nih.gov This highlights the high degree of structural specificity required for activity. Further dose-response experiments narrowed the field to a single potent compound, emphasizing the dramatic impact of subtle structural changes. nih.gov

In another study, the replacement of a 2-methyl-5-hydroxyaniline substituent at the 4-position with a 4-amino(5-methyl-IH-indazole) group in a series of pyrimidinones (B12756618) led to comparable enzyme potency but significantly improved pharmacokinetic profiles. researchgate.net This demonstrates that modifications can be strategically employed to address specific liabilities, such as poor oral bioavailability, without sacrificing desired biological activity.

The following table summarizes the impact of various substitutions on the biological activity of pyrimidine derivatives based on several research findings:

| Core Scaffold | Substituent Position | Substituent | Observed Effect | Target/Activity | Reference |

| Pyrimidinone | 4-position | 2-methyl-5-hydroxyaniline | Potent, but poor oral pharmacokinetics | Enzyme Inhibition | researchgate.net |

| Pyrimidinone | 4-position | 4-amino(5-methyl-IH-indazole) | Comparable potency, improved pharmacokinetics | Enzyme Inhibition | researchgate.net |

| Thieno[2,3-d]pyrimidine | Various | Various | Only 15 of 303 compounds showed >90% inhibition | Antitubercular | nih.gov |

| 2-Aminothiazole | 2-position | Aryl or arylalkyl group | Potent antitubercular activity | Antitubercular | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This technique provides invaluable insights into the binding modes of this compound derivatives, guiding the rational design of more effective compounds.

Binding Mode Analysis within Enzyme Active Sites and Receptor Pockets

Docking studies have revealed that the aminopyrimidine core of these derivatives frequently forms key hydrogen bond interactions with the hinge region of protein kinases. For instance, in the design of PLK4 inhibitors, the aminopyrimidine moiety was observed to form crucial hydrogen bonds with residues Glu-90 and Cys-92. nih.gov

In the case of cyclooxygenase-2 (COX-2) inhibitors, a derivative, 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid, demonstrated a strong binding affinity, forming three hydrogen bonds with active site amino acid residues. bohrium.com This binding mode was comparable to that of the standard anti-inflammatory drug celecoxib. bohrium.com Similarly, for pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2), docking studies identified key interactions within the ATP binding pocket, with some derivatives showing binding energies comparable to or better than known inhibitors. nih.gov

These analyses of binding modes provide a structural basis for the observed biological activities and highlight the specific interactions that are critical for ligand recognition and inhibition.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as their electronic structure and reactivity. These methods provide a deeper understanding of the intrinsic properties of this compound derivatives that influence their biological activity.

DFT calculations can be used to determine various molecular properties, including:

Molecular orbital energies (HOMO and LUMO): These are crucial for understanding the molecule's ability to participate in charge-transfer interactions.

Electrostatic potential maps: These maps visualize the charge distribution within a molecule, identifying regions that are likely to engage in electrostatic interactions with a biological target.

Bond dissociation energies and reaction energies: These calculations can shed light on the metabolic stability of a compound. nih.gov

While specific DFT studies on this compound itself are not extensively detailed in the provided context, the principles of quantum chemistry are broadly applied in drug discovery to refine the understanding of ligand-receptor interactions and to predict molecular properties that are not easily accessible through experimental methods. nih.gov

In Silico Prediction of Biological Activity and Pharmacokinetic Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of drug candidates. These predictive models are valuable for prioritizing compounds for synthesis and for identifying potential liabilities early in the drug discovery process. nih.gov

For derivatives of this compound, various online tools and software can be used to predict key pharmacokinetic parameters. For example, the pkCSM online server can be utilized to compute properties like intestinal absorption, blood-brain barrier permeability, and cytochrome P450 inhibition. nih.gov

A study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with pyrimidine heterocycles, demonstrated the utility of in silico ADME predictions. tubitak.gov.tr The study found that most of the synthesized compounds were predicted to have good intestinal absorption and to comply with Lipinski's rule of five, suggesting favorable drug-like properties. tubitak.gov.tr

The following table illustrates the types of data that can be generated through in silico predictions for a hypothetical set of this compound derivatives:

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp) | Predicted CYP2D6 Inhibitor | Lipinski's Rule of 5 Violations |

| Derivative A | 85.2 | 0.95 | Yes | 0 |

| Derivative B | 78.5 | 0.62 | No | 0 |

| Derivative C | 92.1 | 1.10 | Yes | 1 |

| Derivative D | 65.7 | 0.25 | No | 0 |

This table is for illustrative purposes and does not represent actual experimental data.

High-Throughput Screening in SAR Derivation

High-Throughput Screening (HTS) is a critical technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. HTS is often the starting point for identifying novel scaffolds, such as those based on this compound, and for deriving initial SAR data.

The process typically involves screening a diverse collection of compounds at a single concentration to identify initial "hits." nih.gov These hits are then subjected to further testing in dose-response assays to confirm their activity and determine their potency. nih.gov For example, a screen of a 100,997-compound library against Mycobacterium tuberculosis identified 1,782 initial hits, which were then further validated. nih.gov

HTS plays a crucial role in SAR by:

Identifying novel chemical starting points: A screen of a dihydropyridopyrimidine library led to the discovery of a weak but promising antagonist of the P2Y14 receptor, which was subsequently optimized. nih.gov

Providing initial SAR data: By analyzing the structures of the active and inactive compounds from a screen, researchers can begin to identify the key structural features required for activity.

Facilitating the exploration of chemical space: HTS allows for the broad sampling of diverse chemical structures, increasing the probability of finding a novel and effective compound. enamine.net

The data generated from HTS campaigns provides the foundation for more focused medicinal chemistry efforts aimed at optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits.

Advanced Research Applications and Future Directions for 2 Methylthio Pyrimidin 4 Amine

Role as a Versatile Synthetic Intermediate in Drug Discovery and Development

2-(Methylthio)pyrimidin-4-amine serves as a crucial starting material or intermediate in the synthesis of a multitude of pharmaceutical compounds. Its pyrimidine (B1678525) core is a common feature in many biologically active molecules, and the methylthio and amine groups provide reactive sites for further chemical modifications. ambeed.combldpharm.com This allows for the construction of diverse molecular libraries to be screened for potential therapeutic agents.

The amino group of this compound can undergo various chemical transformations, including:

Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles like alkyl halides. ambeed.com

Amidation: It can react with acyl chlorides, acid anhydrides, or carboxylic acids to form amides. ambeed.com

Alkylation: The amino group can be alkylated to introduce new functional groups. ambeed.com

Cyclization and Condensation Reactions: It can participate in the formation of new ring systems. ambeed.com

A notable application is in the synthesis of N-substituted α-amino-gem-bisphosphonic acid derivatives. In one study, a three-component reaction involving 2-(methylthio)thieno[2,3-d]pyrimidin-4-amine (B11903232), triethyl orthoformate, and diethyl phosphite (B83602) yielded a key intermediate for synthesizing compounds that exhibited toxicity against various cancer cell lines, including human myeloma cells. mdpi.com These derivatives were found to induce apoptosis by blocking prenylation. mdpi.com

Furthermore, this pyrimidine derivative has been utilized in the creation of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov By serving as a precursor, it enables the synthesis of 2,4-disubstituted pyrimidines that have shown promise in this area. nih.gov The versatility of this compound is also evident in its use in the development of inhibitors for human geranylgeranyl pyrophosphate synthase (hGGPPS), an enzyme implicated in certain cancers. mdpi.com

The following table summarizes some of the key reactions and resulting compound classes where this compound or its close analogs act as a vital intermediate.

| Reaction Type | Reactants | Resulting Compound Class | Therapeutic Target/Application |

| Three-component reaction | triethyl orthoformate, diethyl phosphite | N-substituted α-amino-gem-bisphosphonic acids | Cancer (e.g., human myeloma) |

| Reductive amination | aromatic aldehydes | 2,4-disubstituted pyrimidines | Neuronal nitric oxide synthase (nNOS) inhibitors |

| Suzuki cross-coupling | various boronic acids/esters | N-substituted α-amino-gem-bisphosphonic acids | Human geranylgeranyl pyrophosphate synthase (hGGPPS) inhibitors |

Design of Next-Generation Pyrimidine-Based Therapeutics

The pyrimidine scaffold is a cornerstone in the design of numerous therapeutic agents due to its ability to mimic the structure of nucleobases in DNA and RNA. mdpi.com This allows pyrimidine-based drugs to interfere with DNA synthesis and cell division, making them effective anticancer agents. mdpi.com this compound provides a valuable starting point for designing novel pyrimidine-based drugs with improved efficacy and selectivity.

Researchers are actively exploring the modification of the this compound structure to develop dual-target inhibitors. For instance, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been designed as dual inhibitors of BRD4 and PLK1, two important targets in cancer therapy. mdpi.com Some of these compounds have shown excellent cytotoxic activity against various cancer cell lines, including breast, colorectal, and renal cancer. mdpi.com

The design of next-generation therapeutics often involves creating hybrid molecules that combine the beneficial properties of different pharmacophores. For example, pyrimidine-quinolone hybrids have been designed and synthesized as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme involved in cancer metabolism. mdpi.com Similarly, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis. nih.gov

The table below highlights some of the next-generation pyrimidine-based therapeutics developed from or inspired by the this compound scaffold.

| Therapeutic Class | Target(s) | Disease Area |

| Aminopyrimidine-2,4-diones / 2-Thiopyrimidine-4-ones | BRD4, PLK1 | Cancer |

| Pyrimidine-Quinolone Hybrids | hLDHA | Cancer |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | BTK | Rheumatoid Arthritis |

| Thiazolo[5,4-d]pyrimidine derivatives | Adenosine A1 and A2A receptors | Depression |

Challenges and Opportunities in Pyrimidine-Based Drug and Agrochemical Development

While the pyrimidine scaffold offers immense potential, there are challenges in the development of drugs and agrochemicals based on this heterocycle. One significant challenge is the emergence of drug resistance. researchgate.net This necessitates the continuous development of new derivatives with different mechanisms of action to overcome resistance. researchgate.net

Another challenge lies in achieving high selectivity for the target enzyme or receptor to minimize off-target effects. The structural similarity of the pyrimidine core to endogenous molecules can sometimes lead to interactions with multiple biological targets. Careful design and modification of the substituents on the pyrimidine ring are crucial to enhance selectivity.

Despite these challenges, there are numerous opportunities in this field. The versatility of the pyrimidine ring allows for the creation of a vast chemical space for drug discovery. mdpi.com There is a growing interest in developing pyrimidine-based compounds for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. gsconlinepress.com

In the agrochemical sector, pyrimidine derivatives have been successfully used as fungicides, insecticides, and herbicides. researchgate.netresearchgate.net The development of new pyrimidine-based agrochemicals with improved efficacy, lower environmental impact, and novel modes of action presents a significant opportunity. For instance, research has focused on synthesizing novel 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives as potential plant growth stimulants. researchgate.net

| Area | Challenges | Opportunities |

| Drug Development | Drug resistance, Target selectivity | Vast chemical space for discovery, Broad therapeutic potential (cancer, infectious diseases, etc.) |

| Agrochemical Development | Environmental impact, Resistance in pests/weeds | Development of more effective and safer fungicides, insecticides, and herbicides; Novel modes of action |

Emerging Research Areas and Unexplored Biological Pathways

The exploration of this compound and its derivatives is expanding into new and exciting research areas. One emerging area is the investigation of their potential as modulators of epigenetic targets. The structural features of pyrimidines make them suitable for interacting with the binding sites of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases.

Furthermore, there is growing interest in exploring the role of pyrimidine derivatives in modulating less-studied biological pathways. High-throughput screening and phenotypic profiling assays are being used to identify novel biological activities of pyrimidine-based compounds. epa.gov This could lead to the discovery of new therapeutic applications for these molecules in areas where there is a high unmet medical need.

The anti-proliferative properties of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, which are structurally related to this compound, have been investigated against breast cancer models, suggesting potential for further exploration in this area. mdpi.com The synthesis of novel derivatives based on 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines and their evaluation for growth stimulant activity also points towards new avenues of research. researchgate.net

The continued investigation into the synthesis and biological evaluation of novel pyrimidine derivatives holds the promise of uncovering new lead compounds for drug discovery and agrochemical development, ultimately contributing to advancements in human health and agriculture.

常见问题

Q. What are the standard synthetic routes for preparing 2-(methylthio)pyrimidin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with amines. For example, reacting with trifluoroethanamine in the presence of N,N-diisopropylethylamine (DIPEA) at 100°C in NMP yields 76% of the target compound after precipitation and purification . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., NMP, THF) improve solubility and reaction efficiency.

- Temperature control : Heating to 100°C accelerates substitution while minimizing side reactions.

- Purification : Silica gel chromatography (100–200 mesh) and recrystallization enhance purity.

Key spectral data (e.g., ¹H NMR: δ 2.54 ppm for methylthio group) confirm structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Methylthio groups appear at δ ~2.50–2.60 ppm (¹H) and ~14–16 ppm (¹³C) .

- Mass spectrometry (LC/MSD Trap SL) : Confirm molecular ions (e.g., m/z 141.19 for C₅H₇N₃S) .

- TLC monitoring : Silica gel HSGF254 plates with UV visualization ensure reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enzyme inhibition?

- Methodological Answer : SAR analysis focuses on substituent effects:

- Pyrimidine core modifications : Substitution at the 4-amine position (e.g., with naphthylmethyl or pyridinyl groups) enhances cholinesterase inhibition (e.g., IC₅₀ = 5.5 µM for AChE) .

- Methylthio retention : The methylthio group improves ligand efficiency (e.g., 0.51 for hA₂A receptor binding) and metabolic stability .

Computational modeling (e.g., molecular docking with hBuChE) validates binding modes and informs rational design .

Q. What methodologies are used to assess metabolic stability and blood-brain barrier (BBB) penetration of this compound analogs?

- Methodological Answer : Key assays include:

- Liver microsomal stability : Human/mouse liver microsomes quantify metabolic turnover (e.g., suboptimal stability in human microsomes requires structural tweaks) .

- In vivo exposure studies : Intraperitoneal dosing in rats with LC-MS/MS analysis of plasma, brain, and striatum samples confirms BBB penetration (e.g., dose-proportional exposures observed) .

- clogP optimization : Target clogP ~2.51 balances lipophilicity and solubility for CNS delivery .

Q. How can conflicting data between in vitro receptor affinity and in vivo efficacy be resolved for this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Pharmacokinetic profiling : Compare plasma/brain exposure ratios to explain reduced in vivo activity despite high in vitro binding (e.g., rapid metabolism may limit bioavailability) .

- Off-target screening : Use selectivity panels (e.g., kinase assays) to rule out unintended interactions.

- Dose-response refinement : Adjust dosing regimens (e.g., higher frequency or sustained-release formulations) to align with receptor occupancy requirements .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。